1-(2-Methyl-1-phenylpropan-2-yl)piperazine
Description
1-(2-Methyl-1-phenylpropan-2-yl)piperazine is a substituted piperazine derivative characterized by a phenyl group attached to a branched aliphatic chain (2-methylpropan-2-yl) at the piperazine nitrogen. This structure confers unique steric and electronic properties, influencing its pharmacological and physicochemical behavior. Piperazine derivatives are widely studied for their diverse biological activities, including serotonin receptor modulation, cytotoxicity, and antiviral effects .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-(2-methyl-1-phenylpropan-2-yl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2,16-10-8-15-9-11-16)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |
InChI Key |
SNJFFIGBJVCSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalyst Yb(OTf)3 in acetonitrile has been used to produce key intermediates for various pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Scientific Research Applications
1-(2-Methyl-1-phenylpropan-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Pharmacological Classification
Piperazine derivatives are categorized into three primary groups based on substituents:
- Benzylpiperazines (e.g., N-benzylpiperazine, BZP)
- Phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP)
- Thienylmethylpiperazines (e.g., 1-[(5-Ethylthien-2-yl)methyl]piperazine) .
The target compound belongs to the phenylpiperazine subclass, sharing structural similarities with derivatives like 1-(2-methoxyphenyl)piperazine and 1-(3-chlorophenyl)piperazine. Key differences lie in the substituents on the phenyl ring and the aliphatic chain, which dictate receptor affinity and biological activity.
Serotonin Receptor Affinity and Selectivity
Phenylpiperazine derivatives are potent modulators of serotonin (5-HT) receptors. For example:
- 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT1B agonist, reducing sympathetic nerve discharge (SND) and blood pressure in animal models .
- 1-(m-Trifluoromethylphenyl)piperazine : Exhibits 65-fold selectivity for 5-HT1B receptors over 5-HT1A (Ki = 2.1 nM vs. 136 nM) .
This modification may improve selectivity for specific 5-HT subtypes, though empirical data is needed.
Cytotoxicity Against Cancer Cell Lines
Substituted piperazines demonstrate significant anticancer activity:
- 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : Show IC50 values of 0.059–5.6 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl moiety enhances lipophilicity, improving membrane permeability .
- 1-(2-Pyridyl)piperazine : Displays moderate cytotoxicity (IC50 = 0.97 µM) against HIV-infected cells .
However, cytotoxic efficacy would depend on the balance between lipophilicity and solubility.
Antiviral Activity
Arylpiperazinyl derivatives are explored as anti-HIV agents:
- 1-(2-Methoxyphenyl)piperazine (274) : IC50 = 0.094–5.6 µM.
- 1-(2-Pyrimidyl)piperazine (275) : IC50 = 0.14–0.97 µM .
Key Trend : Electron-withdrawing groups (e.g., pyrimidyl) enhance antiviral potency by stabilizing interactions with viral enzymes. The target compound’s bulky substituent might hinder binding to viral targets unless compensatory hydrophobic interactions occur.
Alpha-Adrenoceptor Affinity
Piperazine derivatives with 2-methoxyphenyl groups exhibit high α1-adrenoceptor antagonism:
- 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine (4): Ki(α1) = 2.4 nM; 142-fold selectivity over α2-receptors .
- 1-(2-Chlorophenyl)piperazine : Lower affinity (Ki > 100 nM) due to reduced electron-donating effects .
Comparison with Target Compound : The 2-methyl-1-phenylpropan-2-yl group may reduce α1-affinity compared to 2-methoxyphenyl analogs, as methoxy groups facilitate hydrogen bonding with receptor residues.
Physicochemical Properties
- pKa Values : Piperazine derivatives exhibit pKa ranges of 8.1–9.3 for the first protonation and 3.5–5.5 for the second, influenced by substituents. For example, 1-(2-hydroxyethyl)piperazine has pKa1 = 8.98 at 298 K .
- Solubility : Bulky hydrophobic groups (e.g., 2-methylpropan-2-yl) reduce aqueous solubility but enhance blood-brain barrier penetration.
Biological Activity
1-(2-Methyl-1-phenylpropan-2-yl)piperazine, commonly referred to as MPHP, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological properties, including its interactions with neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of MPHP is , and it features a piperazine ring substituted with a 2-methyl-1-phenylpropan-2-yl group. The structure can be represented as follows:
Biological Activity Overview
Research indicates that MPHP may exhibit various biological activities, particularly as a central nervous system (CNS) stimulant. Its activity profile suggests potential interactions with dopamine and serotonin receptors, which are crucial in modulating mood, cognition, and reward pathways.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Dopamine Receptor Agonism | MPHP may act as an agonist at dopamine receptors, influencing reward and pleasure mechanisms. |
| Serotonin Receptor Interaction | Potential modulation of serotonin pathways, impacting mood and anxiety levels. |
| Stimulant Effects | Reports suggest stimulant-like effects similar to other piperazine derivatives. |
| Neurotoxicity | Some studies indicate potential neurotoxic effects at high concentrations. |
The precise mechanism of action of MPHP remains under investigation; however, it is hypothesized to involve the following pathways:
- Dopaminergic Pathway : MPHP may enhance dopamine release or inhibit its reuptake, leading to increased dopaminergic activity.
- Serotonergic Modulation : By interacting with serotonin receptors, MPHP may alter serotonergic signaling, contributing to its psychoactive effects.
- Neurotransmitter Release : The compound may promote the release of various neurotransmitters, resulting in heightened CNS activity.
Case Study 1: Neuropharmacological Evaluation
A study conducted by researchers at the University of Cape Town evaluated the neuropharmacological profile of MPHP in rodent models. The findings indicated significant stimulant effects characterized by increased locomotor activity and elevated levels of dopamine in the striatum.
Case Study 2: Toxicological Assessment
A toxicological assessment published in Toxicology Reports highlighted the potential neurotoxic effects of MPHP when administered at high doses. The study reported neuronal damage in specific brain regions associated with dopaminergic signaling.
Comparative Analysis with Related Compounds
MPHP shares structural similarities with other piperazine derivatives such as methylphenidate and various designer drugs. The table below compares their biological activities:
| Compound | Dopamine Activity | Serotonin Activity | Stimulant Effects |
|---|---|---|---|
| MPHP | Moderate | Moderate | High |
| Methylphenidate | High | Low | Very High |
| Other Piperazines | Variable | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
